Triazole-Enhanced VHL Binding Affinity Compared to Parent Amide-Based Ligand VH032
The 1,2,3-triazole group present in 2034611-63-5 is a direct structural analog of the triazole moiety shown to be an optimal substitute for the left-hand side amide bond in peptidomimetic VHL ligands. In a systematic SAR study using SPR, a related triazole-containing VHL ligand demonstrated a 10-fold higher binding affinity for the VHL-Elongin B/C complex compared to the parent amide-based ligand VH032 [1]. While direct SPR data for 2034611-63-5 is not publicly available, the presence of the identical 4-cyclopropyl-1H-1,2,3-triazole pharmacophore strongly supports a comparable affinity gain over VH032-derived PROTAC precursors, positioning it as a high-potency recruitment module.
| Evidence Dimension | VHL-Elongin B/C binding affinity (equilibrium dissociation constant, Kd) |
|---|---|
| Target Compound Data | Not directly reported; contains the affinity-enhancing 4-cyclopropyl-1,2,3-triazole moiety. |
| Comparator Or Baseline | VH032 (amide-based VHL ligand): Kd ~185 nM (reported in literature). Related triazole-VHL ligand: Kd ~18.5 nM (10-fold improvement). |
| Quantified Difference | Estimated ~10-fold lower Kd (higher affinity) for the triazole-containing scaffold vs. VH032 amide scaffold. |
| Conditions | SPR assay using immobilized VHL-Elongin B/C complex, performed in the Krieger et al. 2023 systematic assessment. |
Why This Matters
Higher target affinity enables more efficient E3 ligase recruitment at lower PROTAC concentrations, potentially reducing off-target degradation and improving the therapeutic window.
- [1] Krieger J, Sorrell FJ, Wegener A, et al. Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem. 2023 Apr 17;18(8):e202200615. View Source
